molecular formula C5H7IN2O B6163495 4-iodo-3-methoxy-1-methyl-1H-pyrazole CAS No. 2203986-20-1

4-iodo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B6163495
CAS No.: 2203986-20-1
M. Wt: 238
InChI Key:
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Description

4-iodo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of iodine, methoxy, and methyl groups attached to a pyrazole ring. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, and they are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-methyl-3-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-iodo-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-1H-pyrazole
  • 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
  • 3-methoxy-1-methyl-1H-pyrazole

Uniqueness

4-iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This combination of substituents can enhance its reactivity and biological activity compared to other pyrazole derivatives. The iodine atom provides a site for further functionalization, while the methoxy group can modulate the compound’s electronic properties .

Properties

CAS No.

2203986-20-1

Molecular Formula

C5H7IN2O

Molecular Weight

238

Purity

95

Origin of Product

United States

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